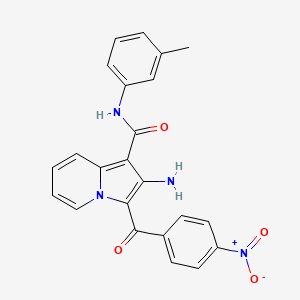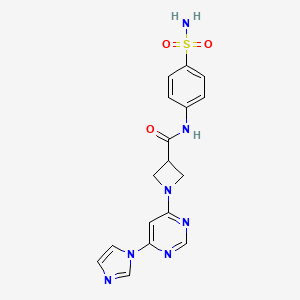
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- Compounds related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide have been explored for their antimicrobial and antitubercular activities. Synthesis of analogues with a pyrimidine-azetidinone structure showed potential in fighting bacterial and fungal strains and inhibiting Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Modification for Reduced Metabolism
- Adjustments in the structure of imidazo[1,2-a]pyrimidine compounds, closely related to the chemical , have been made to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the effectiveness of drugs like androgen receptor antagonists (Linton et al., 2011).
JNK Inhibitors for Neurodegenerative Diseases
- Derivatives of pyrimidinyl have been synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), targeting neurodegenerative diseases. These compounds, including 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo derivatives, have shown high selectivity and potential for therapeutic applications (Jang et al., 2020).
Biotransformation in Drug Metabolism
- Studies on the biotransformation of β-secretase inhibitors, with structures similar to the mentioned compound, have revealed interesting insights into drug metabolism, including the conversion of pyrimidine rings and their impact on the efficacy of pharmaceuticals (Lindgren et al., 2013).
Antiprotozoal Agents
- Imidazo[1,2-a]pyridines, with structural similarities, have been synthesized as antiprotozoal agents. These compounds have shown significant activity against pathogens like Trypanosoma and Plasmodium, indicating their potential in treating related diseases (Ismail et al., 2004).
Synthesis of Imidazo Pyrimidines for Various Applications
- The synthesis of imidazo[1,5-a]pyrimidines has been explored for potential biological applications. These compounds, derived from aminoimidazole carboxamide, showcase the versatility of pyrimidine-based compounds in scientific research (Novinson et al., 1974).
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c18-28(26,27)14-3-1-13(2-4-14)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25)(H2,18,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQEQDVGJKXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)
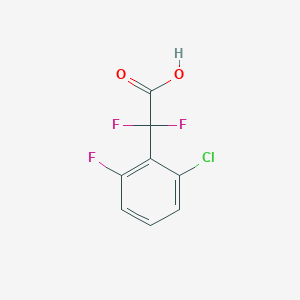
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)
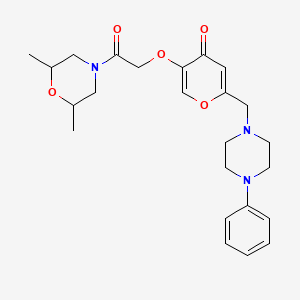
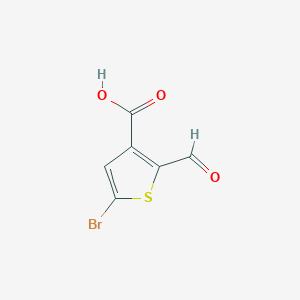
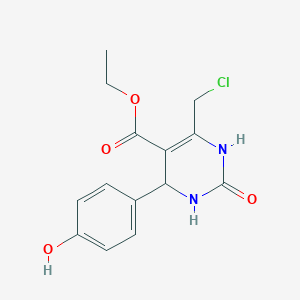
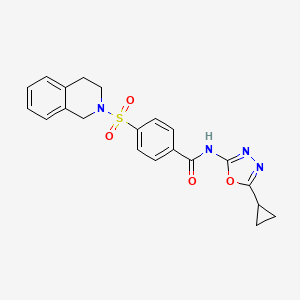
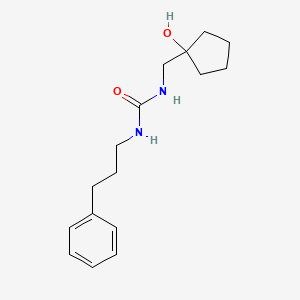
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
